molecular formula C15H8Cl3NO B13115550 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde

4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B13115550
M. Wt: 324.6 g/mol
InChI Key: PHRCIJBRTHGWAN-UHFFFAOYSA-N
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Description

4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,5-trichlorobenzaldehyde with indole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms on the trichlorophenyl group.

Major Products Formed

    Oxidation: 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 4-(2,3,5-Trichlorophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but its structural features suggest it can interact with a variety of biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carboxylic acid
  • 4-(2,3,5-Trichlorophenyl)-1H-indole-3-methanol
  • 4-(2,3,5-Trichlorophenyl)-1H-indole-3-thiol

Uniqueness

4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its trichlorophenyl group also imparts specific chemical properties that can be exploited in the design of new compounds with desired biological activities.

Properties

Molecular Formula

C15H8Cl3NO

Molecular Weight

324.6 g/mol

IUPAC Name

4-(2,3,5-trichlorophenyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H8Cl3NO/c16-9-4-11(15(18)12(17)5-9)10-2-1-3-13-14(10)8(7-20)6-19-13/h1-7,19H

InChI Key

PHRCIJBRTHGWAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C=O)C3=C(C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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